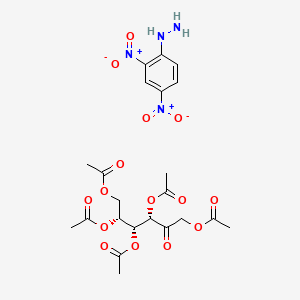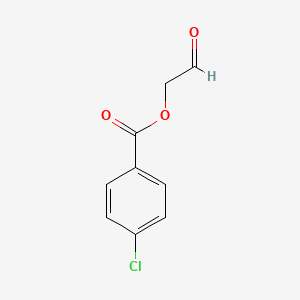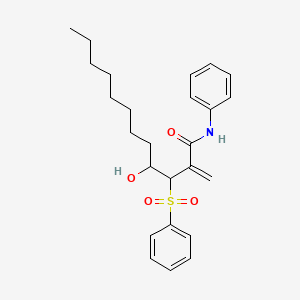
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole typically involves multistep organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbon disulfide, followed by alkylation.
Introduction of Ethenyl Groups: The ethenyl groups can be introduced via Heck coupling reactions, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Sulfanyl Linkage Formation: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted triazoles.
Substitution: Various substituted triazoles depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole depends on its application:
Antimicrobial Activity: It may inhibit microbial growth by interacting with essential enzymes or disrupting cell membranes.
Coordination Chemistry: Acts as a ligand, forming complexes with metal ions, which can be used in catalysis or material science.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-3-(methylsulfanyl)-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethenyl group.
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole: Lacks the methyl group on the triazole ring.
Propiedades
Número CAS |
108078-98-4 |
|---|---|
Fórmula molecular |
C7H9N3S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
1-ethenyl-3-ethenylsulfanyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H9N3S/c1-4-10-6(3)8-7(9-10)11-5-2/h4-5H,1-2H2,3H3 |
Clave InChI |
UGUAGHXMEYLBSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C=C)SC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)

![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)

![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
